3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCYBMQWGPXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.50 g/mol
The structure features a benzamide core substituted with methoxy groups and a thiophene-2-carbonyl moiety linked to a tetrahydroisoquinoline scaffold. This unique combination contributes to its diverse biological activities.
Anticancer Activity
Several studies have indicated that compounds related to tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds inhibited the proliferation of human cancer cells with IC50 values ranging from 5 to 20 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that tetrahydroisoquinoline derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 2 µg/ml against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Neuroprotective properties have been attributed to tetrahydroisoquinoline derivatives due to their ability to modulate neurotransmitter systems and reduce oxidative stress. In vitro studies suggest that these compounds can protect neuronal cells from oxidative damage induced by neurotoxins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution at positions 3 and 5 | Enhances lipophilicity and cellular uptake |
| Thiophene carbonyl moiety | Contributes to increased binding affinity towards biological targets |
| Tetrahydroisoquinoline scaffold | Essential for anticancer and antimicrobial activities |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of several tetrahydroisoquinoline derivatives in inhibiting tumor growth in xenograft models. The results showed that specific modifications significantly enhanced anticancer activity compared to unmodified analogues .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects of various substituted tetrahydroisoquinolines against clinical isolates of resistant bacterial strains. The findings revealed potent activity against multi-drug resistant E. coli, with some derivatives outperforming traditional antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hydrazinecarbothioamides and Triazoles ()
Compounds 4–15 in include hydrazinecarbothioamides and 1,2,4-triazole derivatives. Key distinctions from the target compound include:
- Functional Groups : Hydrazinecarbothioamides (e.g., 4–6 ) feature C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) groups, absent in the target compound. The target’s thiophene carbonyl and benzamide groups instead prioritize C=O interactions at ~1680–1700 cm⁻¹ (estimated) .
- Tautomerism: Triazoles 7–9 exhibit thione-thiol tautomerism, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H). The target compound lacks such tautomerism due to its rigid amide and tetrahydroisoquinoline framework .
Table 1: Key Structural Features
| Compound Class | Functional Groups | Key IR Peaks (cm⁻¹) | Tautomerism |
|---|---|---|---|
| Target Benzamide | Amide, Methoxy, Thiophene-carbonyl | ~1680–1700 (C=O, est.) | No |
| Hydrazinecarbothioamides [4–6] | C=S, C=O, NH | 1243–1258 (C=S), 1663–1682 (C=O) | No |
| 1,2,4-Triazoles [7–9] | C=S, NH | 1247–1255 (C=S) | Thione-thiol |
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a, 11b, and 12 in are fused heterocycles with cyano (CN), furan, and multiple carbonyl groups. Notable differences include:
- Heterocyclic Core: Thiazolo-pyrimidines (11a, 11b) have a fused tricyclic system, contrasting with the target’s monocyclic benzamide and tetrahydroisoquinoline.
- Substituent Effects: The cyano group (νCN ~2209–2219 cm⁻¹) in 11a–b introduces strong electron-withdrawing effects, whereas the target’s methoxy groups are electron-donating. This impacts solubility and reactivity .
Table 2: Spectral and Substituent Comparison
| Compound | Core Structure | Key Substituents | IR Peaks (cm⁻¹) |
|---|---|---|---|
| Target Benzamide | Benzamide + Tetrahydroisoquinoline | Methoxy, Thiophene-carbonyl | ~1680–1700 (C=O, est.) |
| Thiazolo-Pyrimidines [11a–b] | Fused Thiazolo-Pyrimidine | Cyano, Furan, Methyl | 2209–2219 (CN) |
Tetrahydroquinoline Analogue ()
The closest analogue, 3,5-dimethoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 1005294-19-8), differs in the nitrogen position within the tetrahydroisoquinoline/quinoline scaffold. This structural variation affects:
- Electronic Properties: Tetrahydroisoquinoline’s nitrogen at position 2 vs.
- Bioactivity: Isoquinoline derivatives are often associated with CNS activity, while quinoline scaffolds are prevalent in antimicrobial agents.
Implications for Drug Design
- Target Selectivity: The tetrahydroisoquinoline-thiophene scaffold may favor kinase or GPCR binding, whereas triazoles (7–9) and thiazolo-pyrimidines (11a–b) could target enzymes like cyclooxygenase or thymidylate synthase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
